

Spectroscopic Profile of Bis(2-hydroxyethyl) phthalate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) phthalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(2-hydroxyethyl) phthalate**, a significant compound in various industrial and research applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Below are the summarized ^1H and ^{13}C NMR data for **Bis(2-hydroxyethyl) phthalate**.

Table 1: ^1H NMR Spectroscopic Data for **Bis(2-hydroxyethyl) phthalate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75 - 7.71	m	2H	Aromatic CH
7.56 - 7.52	m	2H	Aromatic CH
4.41	t	4H	O-CH ₂
3.91	t	4H	HO-CH ₂
2.5 (broad s)	s	2H	OH

Table 2: ¹³C NMR Spectroscopic Data for **Bis(2-hydroxyethyl) phthalate**

Chemical Shift (δ) ppm	Assignment
168.0	C=O (Ester)
132.5	Aromatic C (quaternary)
131.0	Aromatic CH
129.0	Aromatic CH
66.0	O-CH ₂
61.0	HO-CH ₂

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **Bis(2-hydroxyethyl) phthalate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The solution should be homogeneous.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

- Number of Scans: 16-64

- Relaxation Delay: 1-2 seconds
- Pulse Width: Typically 30-45 degrees
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-15 ppm

¹³C NMR Parameters:

- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Bis(2-hydroxyethyl) phthalate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 (broad)	Strong	O-H stretch (hydroxyl)
3050-2850	Medium-Strong	C-H stretch (aromatic and aliphatic)
1720	Strong, Sharp	C=O stretch (ester)
1600, 1580, 1450	Medium-Weak	C=C stretch (aromatic ring)
1280	Strong	C-O stretch (ester)
1120	Strong	C-O stretch (alcohol)
740	Strong	C-H bend (ortho-disubstituted aromatic)

Experimental Protocol: IR Spectroscopy

Sample Preparation: As **Bis(2-hydroxyethyl) phthalate** is a viscous liquid or solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, for transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).^[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **Bis(2-hydroxyethyl) phthalate**

m/z	Relative Intensity (%)	Possible Fragment Ion
254	Low	$[M]^+$ (Molecular Ion)
209	Moderate	$[M - OCH_2CH_2OH]^+$
163	High	$[C_8H_3O_3]^+$
149	Very High	$[C_8H_5O_3]^+$ (Phthalic anhydride cation)
104	Moderate	$[C_7H_4O]^+$
76	Moderate	$[C_6H_4]^+$

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phthalates.

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent such as dichloromethane or hexane. For quantitative analysis, a deuterated internal standard like **Bis(2-hydroxyethyl) phthalate-d8** may be added.[\[2\]](#)[\[3\]](#)

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[\[2\]](#)

GC Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250-280°C.

- Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 60°C and ramping up to 300°C.
- Carrier Gas: Helium or Hydrogen.[4]

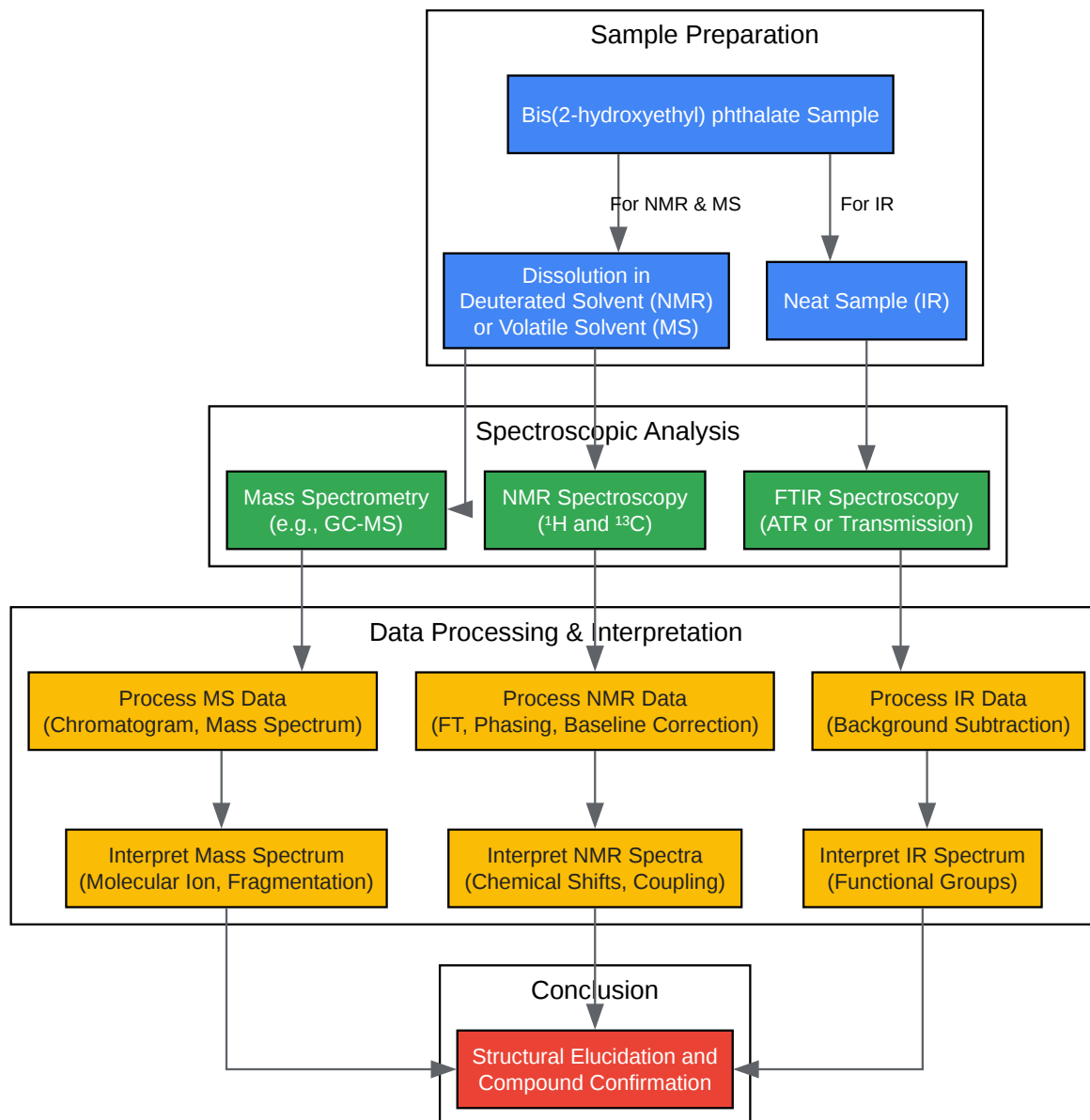
MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Scan Mode: Full scan to obtain the fragmentation pattern. Selected Ion Monitoring (SIM) can be used for targeted quantification.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Bis(2-hydroxyethyl) phthalate**.

Spectroscopic Analysis Workflow for Bis(2-hydroxyethyl) phthalate

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Caption: A generalized workflow for the spectroscopic analysis of **Bis(2-hydroxyethyl) phthalate**.

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